molecular formula C13H17NO2 B5824181 N-(2-methoxybenzyl)cyclobutanecarboxamide

N-(2-methoxybenzyl)cyclobutanecarboxamide

Cat. No. B5824181
M. Wt: 219.28 g/mol
InChI Key: XSKLWOJKWFIIIN-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)cyclobutanecarboxamide, also known as o-AMMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

O-AMMCB has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2-methoxybenzyl)cyclobutanecarboxamide has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)cyclobutanecarboxamide involves its ability to modulate the activity of certain ion channels and receptors in the brain, including NMDA receptors and TRPV1 channels. By doing so, it can regulate the influx of calcium ions into neurons and prevent the overstimulation of these cells, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxybenzyl)cyclobutanecarboxamide can protect neurons from oxidative stress and excitotoxicity by reducing the production of reactive oxygen species and preventing the release of glutamate, an excitatory neurotransmitter. Additionally, N-(2-methoxybenzyl)cyclobutanecarboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxybenzyl)cyclobutanecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which may require the use of organic solvents or other methods to enhance its solubility.

Future Directions

There are several potential future directions for research on N-(2-methoxybenzyl)cyclobutanecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Additionally, further studies could investigate its potential as an analgesic and anti-inflammatory agent, as well as its effects on other ion channels and receptors in the brain. Finally, research could focus on developing more efficient synthesis methods for N-(2-methoxybenzyl)cyclobutanecarboxamide, as well as improving its solubility and bioavailability.
In conclusion, N-(2-methoxybenzyl)cyclobutanecarboxamide is a promising compound with potential therapeutic applications in the field of neuroscience. Its neuroprotective, analgesic, and anti-inflammatory properties make it a candidate for the treatment of various diseases, and further research is needed to fully understand its mechanism of action and potential future directions.

Synthesis Methods

The synthesis method for N-(2-methoxybenzyl)cyclobutanecarboxamide involves the reaction of 2-methoxybenzylamine with cyclobutanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs under mild conditions and yields N-(2-methoxybenzyl)cyclobutanecarboxamide as a white solid with a high purity.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-8-3-2-5-11(12)9-14-13(15)10-6-4-7-10/h2-3,5,8,10H,4,6-7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKLWOJKWFIIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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